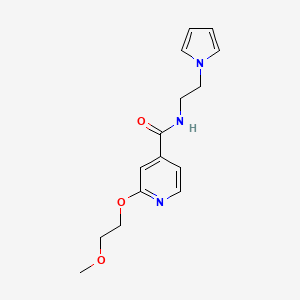

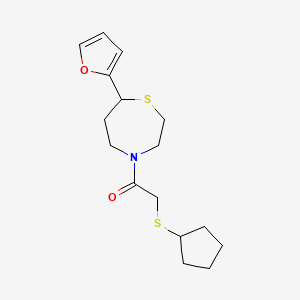

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as PEP005, is a potent anticancer drug that is derived from the sap of the Australian plant Euphorbia peplus. PEP005 has been found to have significant antitumor activity against a wide range of cancer cells, including melanoma, squamous cell carcinoma, and basal cell carcinoma.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Design

One notable application of related compounds involves novel synthetic methodologies for pyrrole derivatives. A study by Nedolya et al. (2010) introduced a one-pot synthesis approach for N-vinylpyrroles, highlighting the chemical versatility and potential for innovative molecular design within this family of compounds (Nedolya et al., 2010). Such methodologies could be adapted for synthesizing N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide, offering a route to explore its applications in pharmaceuticals, materials science, or as intermediates in organic synthesis.

Catalysis and Green Chemistry

The synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst by Zolfigol et al. (2013) illustrates the role of isonicotinic acid derivatives in catalysis and green chemistry (Zolfigol et al., 2013). The structural similarity suggests that N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide could serve as a catalyst or ligand in complex chemical reactions, leveraging its pyrrole and isonicotinamide moieties to facilitate bond formation or cleavage under environmentally benign conditions.

Material Science and Polymer Chemistry

The research on functionalized polypyrroles and their electrochemical properties, as investigated by Ho-Hoang et al. (1994), points to the potential of pyrrole-containing compounds in material science, particularly in the development of conductive polymers (Ho-Hoang et al., 1994). Given its structural attributes, N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide could be explored as a monomer or dopant in the synthesis of novel polymeric materials with tailored electrical properties or as part of sensors and electronic devices.

Biological Applications and Drug Design

While the direct biological applications of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide are not detailed in the existing literature, studies on related compounds indicate potential in drug design and medicinal chemistry. The enzymatic synthesis of isoniazid from ethyl isonicotinate highlights the relevance of isonicotinamide derivatives in pharmaceutical synthesis (Yadav et al., 2005). This suggests opportunities for utilizing similar compounds in the development of therapeutic agents or as key intermediates in the synthesis of drugs targeting various diseases.

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-20-10-11-21-14-12-13(4-5-16-14)15(19)17-6-9-18-7-2-3-8-18/h2-5,7-8,12H,6,9-11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELPJNLHOWFFTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCN2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)